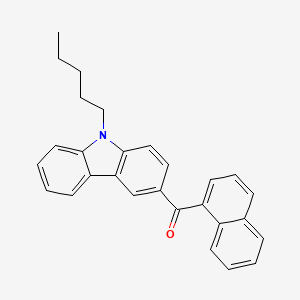

Naphthalen-1-yl(9-pentyl-9h-carbazol-3-yl)methanone

Vue d'ensemble

Description

EG 018 is a synthetic cannabinoid that belongs to the carbazole family. It is known for its psychoactive properties and has been sold online as a designer drug. EG 018 acts as a partial agonist of the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), with reasonably high binding affinity but low efficacy in terms of inducing a signaling response .

Méthodes De Préparation

The synthesis of EG 018 involves several steps, starting with the preparation of the carbazole core. The synthetic route typically includes the following steps:

Formation of the Carbazole Core: The carbazole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Attachment of the Pentyl Chain: The pentyl chain is introduced through alkylation reactions.

Formation of the Methanone Group:

Analyse Des Réactions Chimiques

EG 018 undergoes several types of chemical reactions, including:

Oxidation: EG 018 can be oxidized to form hydroxylated and carbonylated metabolites. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.

Reduction: Reduction reactions can convert EG 018 to its reduced forms, although specific conditions and reagents for these reactions are less commonly reported.

Substitution: EG 018 can undergo substitution reactions, particularly on the pentyl chain, leading to various substituted derivatives.

The major products formed from these reactions include hydroxylated and carbonylated metabolites, which are often used as markers for EG 018 consumption in forensic analysis .

Applications De Recherche Scientifique

Forensic Toxicology

One of the primary applications of EG-018 is in forensic toxicology. Researchers have focused on identifying and characterizing its metabolites in biological samples, particularly urine. This is crucial for developing reliable detection methods for forensic purposes. The identification of metabolites can aid in understanding the compound's pharmacokinetics and potential health risks associated with its use.

Key Metabolites Identified:

- Hydroxypentyl metabolite (likely the 4-hydroxypentyl isomer)

- N-dealkylated metabolite mono-hydroxylated at the carbazole core

These metabolites have been detected using advanced analytical techniques such as ultra-high-performance liquid chromatography-quadrupole mass spectrometry (UHPLC-Q-MS), which enhances the reliability of screening tests for monitoring its prevalence in populations .

Drug Monitoring

EG-018's role extends to drug monitoring, where understanding its metabolic pathways is essential for creating targeted screening tests. The rapid emergence of synthetic cannabinoids like EG-018 necessitates ongoing research into their effects and detection methods to mitigate associated health risks.

Potential Therapeutic Uses

While primarily studied for its psychoactive properties, there is emerging interest in the therapeutic potential of EG-018. Preliminary studies suggest that compounds similar to EG-018 may have anticancer properties due to their interaction with specific biological pathways . However, this area requires further investigation to establish efficacy and safety profiles.

Mécanisme D'action

EG 018 exerts its effects by acting as a partial agonist of the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). It binds to these receptors with high affinity but induces a relatively low signaling response. The activation of these receptors leads to various physiological and psychoactive effects, including altered perception, mood changes, and potential toxic effects .

Comparaison Avec Des Composés Similaires

EG 018 is compared with other synthetic cannabinoids such as JWH-018, THJ-018, and FUB-018. These compounds share similar structures and mechanisms of action but differ in their binding affinities and efficacies:

JWH-018: A synthetic cannabinoid with high binding affinity and efficacy at CB1 and CB2 receptors.

THJ-018: Similar to JWH-018 but with a different chemical structure, leading to variations in its pharmacological profile.

FUB-018: A fluorinated analogue of EG 018 with higher potency and different metabolic pathways.

EG 018 is unique in its relatively low efficacy despite high binding affinity, making it distinct from other synthetic cannabinoids in its class .

Activité Biologique

Naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone, also known as EG-018, is a synthetic cannabinoid that demonstrates significant biological activity primarily through its interaction with cannabinoid receptors in the human body. This compound is structurally unique, featuring a naphthalene ring linked to a carbazole moiety, which contributes to its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C28H25NO

- Molecular Weight : Approximately 391.5 g/mol

- IUPAC Name : Naphthalen-1-yl-(9-pentylcarbazol-3-yl)methanone

The compound's structural features allow it to act as a partial agonist at cannabinoid receptors CB1 and CB2, which are crucial components of the endocannabinoid system involved in various physiological processes such as mood regulation, pain sensation, and appetite control.

EG-018 interacts with cannabinoid receptors in the following ways:

- CB1 Receptor Activation : This receptor is primarily found in the brain and is involved in modulating neurotransmitter release. Activation can lead to reduced pain perception and altered mood states.

- CB2 Receptor Activation : Predominantly located in the peripheral nervous system, this receptor plays a role in immune response modulation. Its activation may influence inflammatory processes and pain signaling pathways .

Psychoactive Properties

As a synthetic cannabinoid, EG-018 exhibits psychoactive effects similar to those of natural cannabinoids derived from Cannabis sativa. However, its potency and efficacy can vary significantly due to its unique structure. Research indicates that while it binds effectively to cannabinoid receptors, it may have lower efficacy in inducing a signaling response compared to classical cannabinoids .

Metabolism and Pharmacokinetics

Studies on the metabolism of EG-018 reveal that it undergoes Phase I metabolic processes primarily in the liver. The metabolites formed can be detected in biological samples such as urine, which is critical for forensic toxicology applications . The identification of metabolites aids in understanding the compound's pharmacokinetics and potential health risks associated with its use.

Case Studies and Research Findings

- Detection and Identification : A study utilized ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UHPLC-QTOF-MS) for the identification of EG-018 among other synthetic cannabinoids in seized materials. This analytical approach is essential for forensic laboratories dealing with new psychoactive substances .

- Health Implications : Given its psychoactive nature, research has focused on understanding the health implications of EG-018 use. Its effects on mood and cognition have been documented, necessitating further studies to clarify long-term consequences and potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Primary Use | Binding Affinity |

|---|---|---|---|

| EG-018 | Synthetic Cannabinoid | Recreational/Research | Moderate |

| JWH-018 | Synthetic Cannabinoid | Recreational | High |

| 5F-AKB48 | Synthetic Cannabinoid | Recreational/Research | High |

This table illustrates how EG-018 compares with other synthetic cannabinoids regarding structure, use, and binding affinity.

Future Directions

Research into this compound should continue to explore:

- Detailed Mechanisms of Action : Further elucidation of how this compound interacts at the molecular level with cannabinoid receptors could provide insights into its therapeutic potential.

- Long-term Health Effects : Longitudinal studies are necessary to assess the chronic effects of EG-018 usage on human health.

Propriétés

IUPAC Name |

naphthalen-1-yl-(9-pentylcarbazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25NO/c1-2-3-8-18-29-26-15-7-6-13-23(26)25-19-21(16-17-27(25)29)28(30)24-14-9-11-20-10-4-5-12-22(20)24/h4-7,9-17,19H,2-3,8,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMMDJDPNLZYLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C51 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001337258 | |

| Record name | 1-Naphthalenyl(9-pentyl-9H-carbazol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219320-91-7 | |

| Record name | EG-018 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2219320917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenyl(9-pentyl-9H-carbazol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EG-018 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G2788GL5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.